3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
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Overview
Description
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is a heterocyclic compound that features a thiophene ring substituted with acetyl, fluorobenzylidene, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone typically involves the condensation of 3-acetyl-4-hydroxy-2(5H)-thiophenone with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-(4-fluorobenzylidene)-2,4-dioxo-2,5-dihydrothiophene.
Reduction: Formation of 3-(1-hydroxyethyl)-5-(4-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-(4-Chlorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methylbenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methoxybenzylidene)-4-Hydroxy-2(5H)-Thiophenone
Uniqueness
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C13H9FO3S |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |
InChI |
InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3 |
InChI Key |
OIRMDVGYMAEKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |
Origin of Product |
United States |
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